molecular formula C18H20N2O3S B15172495 Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate CAS No. 918479-98-8

Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B15172495
CAS No.: 918479-98-8
M. Wt: 344.4 g/mol
InChI Key: LEDRQEBDFVSCFA-UHFFFAOYSA-N
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Description

Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate is a piperazine derivative featuring a thiophen-2-yl acetyl substituent. The thiophene moiety in this compound is electron-rich, enhancing its ability to engage in π-π stacking interactions, which may improve binding affinity to biological targets . The benzyl carboxylate group at the 1-position of the piperazine ring contributes to steric bulk and modulates solubility. Synthesis of this compound typically involves coupling reactions under inert atmospheres, using catalysts like BF3·OEt2 and bases such as DIPEA, followed by purification via silica gel chromatography .

Properties

CAS No.

918479-98-8

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

benzyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H20N2O3S/c21-17(13-16-7-4-12-24-16)19-8-10-20(11-9-19)18(22)23-14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2

InChI Key

LEDRQEBDFVSCFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Key Reaction Steps

  • Amide Coupling : Formation of the piperazine carboxylate involves reacting piperazine with a benzyl chloroformate or similar carbonylating agent in the presence of a base (e.g., DIPEA) to form the benzyl ester .

  • Acylation : The 4-position of piperazine is acylated with thiophen-2-yl acetyl chloride (or its equivalents) under catalytic conditions (e.g., acetic acid, piperidine) .

Amide Bond Formation

The reaction with benzyl chloroformate proceeds via nucleophilic acyl substitution , where the piperazine’s amine group attacks the carbonyl carbon of the chloroformate, displacing the chloride ion. This forms the ester intermediate, which is then deprotonated to yield the stable amide .

Reaction TypeReagentsSolventConditionsYieldSource
Amide couplingHATU, DIPEADMFRoom temperature, 4 hours50%
AcylationThiophen-2-yl acetyl chlorideAcetic acidReflux, 4 hours-

Acylation of Piperazine

The acylation step involves reaction of the piperazine’s secondary amine with thiophen-2-yl acetyl chloride. This occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by loss of chloride to form the acylated product .

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include C=O (amide) at ~1670 cm⁻¹ and C=S (thiophene) at ~700 cm⁻¹ .

  • ¹H NMR : Signals for the benzyl ester (δ 5.0–5.2 ppm), thiophen-2-yl protons (δ 6.8–7.2 ppm), and piperazine methylene groups (δ 2.5–3.5 ppm) .

  • Mass Spectrometry : Molecular ion peak at ~437 g/mol (consistent with the molecular formula).

Reactivity and Stability

  • Hydrolysis : The ester group may undergo hydrolysis under acidic/basic conditions to form the carboxylic acid derivative .

  • Reduction : Thiophen-2-yl acetyl groups could be reduced to thiophen-2-yl ethyl groups under catalytic hydrogenation.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its interaction with biological targets is of interest for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications are being explored, particularly in the context of drug discovery and development. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize the properties of Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate, we compare it with structurally related piperazine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Structural Features and Substituent Analysis
Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups Reference
This compound Thiophen-2-yl acetyl, benzyl carboxylate ~372.4 (estimated) Piperazine, thiophene, ester
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (AB22134) Oxetan-3-yl, benzyl carboxylate 304.35 Piperazine, oxetane, ester
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Thiadiazole, pyridinyl, tert-butyl carboxylate ~419.5 (estimated) Piperazine, thiadiazole, pyridine
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18) Thiophen-2-yl, trifluoromethyl phenyl ~437.4 (estimated) Piperazine, ketone, CF3 group

Key Observations :

  • Electron-rich substituents : The thiophen-2-yl group in the target compound contrasts with the oxetane in AB22134, which may alter solubility and metabolic stability .
  • Polarity : The trifluoromethyl group in Compound 18 increases hydrophobicity, whereas the acetyl group in the target compound offers moderate polarity.

Key Observations :

  • The target compound’s synthesis employs electrophilic acyl substitution, similar to other piperazine derivatives .
  • Lower yields (e.g., 48% for Compound 5j ) may reflect challenges in steric hindrance or purification.

Key Observations :

  • The trifluoromethyl group in Compound 17 increases LogP, suggesting enhanced membrane permeability compared to the target compound.

Biological Activity

Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 318.39 g/mol. The compound features a piperazine ring, a thiophene moiety, and an acetyl group that contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against similar pathogens.

CompoundMIC (μg/mL)Target Organism
Compound A3.12S. aureus
Compound B10E. coli
Benzyl DerivativeTBDTBD

Antiviral Activity

Thiophene derivatives have been recognized for their antiviral properties, particularly in inhibiting viral replication . this compound may share these characteristics due to the presence of the thiophene ring, which is known to enhance bioactivity through various mechanisms.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to modulate enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain and anxiety pathways .
  • Membrane Interaction : The lipophilic nature of the thiophene moiety may facilitate interactions with cellular membranes, enhancing permeability and bioavailability.

Case Studies

Case Study 1 : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity. Among them, a compound structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential for similar efficacy in our compound .

Case Study 2 : In an investigation of antiviral agents, thiophene-based compounds demonstrated promising results in vitro against various viral strains, indicating that this compound could be further explored for antiviral applications .

Q & A

Q. What are the standard synthetic protocols for Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring. For example, acylation of the piperazine nitrogen with a thiophene-containing acetyl group is achieved using BF3·OEt2 as a catalyst and DIPEA as a base under inert argon atmosphere. Solvents like dichloromethane (DCM) or acetone are employed, with reaction times ranging from 10 minutes to 14 hours depending on the step. Purification is performed via flash column chromatography (SiO2, heptane:isopropyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying proton and carbon environments, particularly the thiophene acetyl and benzyl ester groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. Thin-Layer Chromatography (TLC) monitors reaction progress .

Q. What are the key solubility and stability considerations for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and acetyl functionalities. Stability tests under varying pH and temperature conditions are recommended, as ester groups may hydrolyze in acidic/basic environments. Storage at –20°C in anhydrous conditions is advised to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the acylation step?

Low yields in acylation often arise from steric hindrance or competing side reactions. Strategies include:

  • Using excess acyl chloride (1.5–2.0 equivalents) to drive the reaction.
  • Employing slow reagent addition at –78°C to minimize side products.
  • Testing alternative catalysts (e.g., HATU/DIPEA systems) for improved coupling efficiency .

Q. How can contradictory crystallography data be resolved for this compound?

Contradictions in X-ray diffraction data (e.g., disordered thiophene rings) may require:

  • Reprocessing raw data with SHELXL or Olex2 software to refine atomic positions.
  • Validating results using complementary techniques like NMR crystallography.
  • Comparing experimental data with computational models (DFT or molecular dynamics) .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Receptor Binding Assays : Radioligand competition studies (e.g., using 3H-labeled analogues) quantify affinity for target receptors.
  • Cellular Models : Dose-response assays in cancer cell lines (e.g., IC50 determination) paired with Western blotting to assess pathway modulation (e.g., MAPK/ERK).
  • Molecular Docking : Simulations (AutoDock Vina) predict interactions with proteins like phosphoglycerate dehydrogenase (PHGDH), a target for anticancer agents .

Q. How can researchers address discrepancies in biological activity across studies?

Inconsistent bioactivity data (e.g., varying IC50 values) may stem from:

  • Differences in cell line genetic backgrounds (e.g., wild-type vs. mutant p53).
  • Assay conditions (e.g., serum concentration affecting compound stability).
  • Purity verification via HPLC (>95%) and retesting under standardized protocols .

Methodological Design Questions

Q. What experimental designs validate the compound’s pharmacokinetic (PK) properties?

  • In Vitro : Microsomal stability assays (human liver microsomes) to assess metabolic half-life.
  • In Vivo : Plasma concentration-time profiles in rodent models, with LC-MS/MS quantification.
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .

Q. How should structure-activity relationship (SAR) studies be structured for derivatives?

  • Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to evaluate steric/electronic effects.
  • Functional Group Variations : Substitute the thiophene acetyl with furan or pyridine analogues.
  • Bioisosteres : Replace the ester with amide or sulfonamide groups to enhance metabolic stability .

Q. What strategies mitigate toxicity concerns in preclinical development?

  • Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD50.
  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test.
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR spectra for this compound?

Signal splitting or unexpected shifts may indicate:

  • Dynamic Exchange : Rotameric states of the piperazine ring at room temperature. Use variable-temperature NMR to confirm.
  • Impurities : Compare with HRMS data; repurify via preparative HPLC if necessary .

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with Post Hoc Tests : Compare multiple derivatives’ activities while controlling for false discovery rate (e.g., Benjamini-Hochberg correction) .

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